
1-(4-Nitrophenyl)cyclobutanecarbonitrile
Overview
Description
1-(4-Nitrophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10N2O2. It is characterized by a cyclobutane ring substituted with a 4-nitrophenyl group and a cyano group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile typically involves the reaction of 4-nitrobenzyl cyanide with cyclobutanone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the cyanide ion attacks the carbonyl carbon of cyclobutanone, followed by the elimination of water to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-Aminophenyl)cyclobutanecarbonitrile.
Substitution: Various substituted cyclobutanecarbonitriles depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the nitro group.
Scientific Research Applications
Anticancer Research
One of the primary applications of 1-(4-Nitrophenyl)cyclobutanecarbonitrile lies in its potential as an anticancer agent. Compounds with similar structures have been investigated for their ability to inhibit specific cancer pathways, particularly in hormone-refractory prostate cancer. For instance, structure-activity relationship studies have shown that analogues of this compound exhibit significant activity against cancer cell lines, suggesting that modifications to its structure can enhance therapeutic efficacy .
Sphingosine Kinase Inhibition
Research has indicated that inhibitors targeting sphingosine kinases (SphK), which are implicated in cancer progression, may benefit from compounds like this compound. The design and synthesis of such inhibitors can lead to novel treatments that mitigate cancer cell proliferation by reducing levels of sphingosine 1-phosphate, a lipid that promotes tumor growth .
Intermediate in Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its nitrile functional group allows for various chemical transformations, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals .
Development of Novel Materials
The compound's unique cyclobutane ring structure can be utilized in the development of novel materials with specific properties. Research into cyclobutane derivatives has shown promise in creating materials with enhanced mechanical properties and thermal stability, which are crucial for applications in polymers and composites .
Toxicology Studies
Given its potential toxicity to aquatic life as indicated by hazard assessments, this compound is also relevant in environmental toxicology studies. Understanding its environmental impact is critical, especially as regulations regarding chemical safety become more stringent. Research into its degradation pathways and ecological effects can inform safer chemical practices .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of various compounds, derivatives similar to this compound were evaluated for their ability to inhibit prostate-specific antigen (PSA) levels in hormone-sensitive prostate cancer models. Results indicated that certain modifications to the phenyl ring significantly increased the activity compared to standard treatments like bicalutamide .
Case Study 2: Synthesis of Novel Inhibitors
A series of inhibitors based on the structure of this compound were synthesized and tested for their selectivity towards SphK1 over SphK2. These studies revealed that specific functional groups could enhance selectivity and potency, leading to promising candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarbonitrile depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved include the interaction with reducing agents and catalysts that facilitate the electron transfer process.
Comparison with Similar Compounds
1-(4-Nitrophenyl)cyclobutanecarbonitrile can be compared with other similar compounds such as:
1-(4-Nitrophenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(4-Nitrophenyl)cyclohexanecarbonitrile: Similar structure but with a cyclohexane ring.
4-Nitrobenzyl cyanide: Lacks the cyclobutane ring but contains the nitro and cyano groups.
The uniqueness of this compound lies in its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and applications.
Biological Activity
1-(4-Nitrophenyl)cyclobutanecarbonitrile is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a 4-nitrophenyl substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 216.24 g/mol
- SMILES Notation :
N#CC1(C2=CC=C(C=C2)N(=O)=O)CCC1
The compound's structure, featuring a nitro group at the para position of the phenyl ring and a carbonitrile functional group, suggests potential reactivity with biological macromolecules such as proteins and nucleic acids.
Research indicates that this compound interacts with various cellular targets, influencing biological pathways. The following mechanisms have been proposed:
- Reactivity with Nucleic Acids : The compound may form adducts with DNA or RNA, potentially leading to mutagenic effects or inhibition of nucleic acid synthesis.
- Protein Interaction : It is hypothesized that the compound can bind to specific proteins, altering their function and potentially leading to therapeutic effects .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity:
- Cytotoxicity : Preliminary assays indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human leukemia U937 cells, where it demonstrated dose-dependent cytotoxic effects .
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways, which could be crucial for developing targeted therapies .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the structure of this compound can impact its biological activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-Chlorophenyl)cyclobutanecarbonitrile | CHClN | Chlorine substitution instead of nitro |
1-(3-Nitrophenyl)cyclobutanecarbonitrile | CHNO | Nitro group at the meta position |
1-(4-Methylphenyl)cyclobutanecarbonitrile | CHN | Methyl substitution on the phenyl ring |
These comparisons reveal that the presence and position of substituents significantly influence the compound's reactivity and biological properties. The unique combination of a nitro group at the para position alongside a cyclobutane framework may confer distinct reactivity patterns compared to structurally similar compounds.
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study on Cancer Cell Lines : A study assessed the impact of this compound on various cancer cell lines, demonstrating that it could effectively reduce cell viability through apoptosis induction. The study utilized assays measuring cell proliferation and viability post-treatment with varying concentrations of the compound .
- Interaction with Cellular Pathways : Another investigation focused on how this compound interacts with key signaling pathways involved in cancer progression. Results indicated that it could modulate pathways related to cell survival and proliferation, suggesting potential as a therapeutic agent in oncology .
Q & A
Q. Basic: What are the recommended methods for synthesizing 1-(4-Nitrophenyl)cyclobutanecarbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves introducing the nitrophenyl group to a cyclobutane carbonitrile precursor. A plausible route is nitration of 1-phenylcyclobutanecarbonitrile using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize ring-opening side reactions . Optimization includes:
- Temperature control : Excess heat destabilizes the cyclobutane ring.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nitro-group incorporation.
- Post-reaction purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Confirming purity via HPLC (>95%) is critical for downstream applications .
Q. Basic: Which spectroscopic techniques are most effective for characterizing the electronic effects of the nitrophenyl group on the cyclobutane ring?
Methodological Answer:
Combined spectroscopic and computational approaches are recommended:
- ¹H/¹³C NMR : Chemical shifts near δ 8.2–8.4 ppm (aromatic protons) and δ 120–125 ppm (nitro-group carbons) confirm para-substitution. Ring strain in cyclobutane manifests as upfield shifts for adjacent carbons .
- IR spectroscopy : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) validate nitro-group presence.
- UV-Vis : The nitrophenyl group’s conjugation with the cyclobutane ring can be assessed via λ_max shifts in different solvents .
Q. Advanced: How do steric and electronic factors influence the stability of this compound under varying pH conditions?
Methodological Answer:
- Steric effects : The cyclobutane ring’s strain increases susceptibility to hydrolysis. Under basic conditions (pH >10), the nitrile group may hydrolyze to a carboxylate, destabilizing the ring .
- Electronic effects : The electron-withdrawing nitro group reduces electron density at the nitrile, slowing nucleophilic attacks but enhancing susceptibility to photodegradation. Stability studies should include:
- pH-dependent kinetics : Monitor degradation via LC-MS in buffers (pH 3–12).
- Light exposure tests : UV irradiation (254 nm) accelerates nitro-group reduction, forming amine byproducts .
Q. Advanced: How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess frontier molecular orbitals (FMOs). The nitrophenyl group lowers the LUMO energy, favoring nucleophilic cycloadditions .
- Transition-state analysis : Simulate [2+2] or [4+2] cycloadditions to evaluate activation barriers.
- Solvent effects : COSMO-RS models predict solvation impacts on reaction pathways. Validation via experimental kinetics (e.g., monitoring by FTIR) is essential .
Q. Advanced: How should researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To address this:
- Purity assessment : Use elemental analysis (C, H, N) and HPLC to confirm >99% purity.
- Crystallography : Single-crystal X-ray diffraction definitively resolves structural ambiguities.
- Standardized conditions : Replicate measurements under controlled humidity/temperature to identify hygroscopic effects .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (P210) .
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Spill management : Neutralize with activated carbon; avoid water to prevent hydrolysis .
Q. Advanced: What strategies can mitigate competing side reactions during functionalization of the nitrophenyl group?
Methodological Answer:
- Selective reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to an amine without altering the nitrile.
- Protecting groups : Temporarily block the nitrile with a trimethylsilyl group during electrophilic substitutions.
- Kinetic monitoring : In situ FTIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .
Q. Basic: How can researchers validate the electronic coupling between the nitrophenyl and cyclobutane moieties?
Methodological Answer:
- Cyclic voltammetry : Measure reduction potentials to assess electron-withdrawing effects.
- DFT-derived NBO analysis : Quantify charge transfer from the cyclobutane ring to the nitro group.
- XPS : Nitrogen 1s binding energies (~406 eV for nitro groups) confirm electronic interactions .
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOHTGSVQASAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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